molecular formula C15H15N5O2 B11022534 N-(4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide

N-(4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide

Cat. No.: B11022534
M. Wt: 297.31 g/mol
InChI Key: NDYNOPXJGHHUFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide is a synthetic organic compound that features a quinazolinone core linked to a pyrazole moiety via a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-oxo-3,4-dihydroquinazoline and 1H-pyrazole.

    Step 1 Formation of Intermediate: The quinazolinone core is functionalized to introduce a reactive group, such as a halide or an ester, which can then undergo nucleophilic substitution.

    Step 2 Coupling Reaction: The functionalized quinazolinone is coupled with a pyrazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Step 3 Formation of Butanamide Linker: The intermediate product is then reacted with a butanoyl chloride or a similar reagent to form the final butanamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and reaction time are optimized to maximize yield and purity.

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as recrystallization, chromatography, or distillation are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide or pyrazole nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, and various nucleophiles.

Major Products

    Oxidation Products: N-oxides of the pyrazole ring.

    Reduction Products: Dihydroquinazoline derivatives.

    Substitution Products: Alkylated or acylated derivatives at the nitrogen atoms.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

    Receptor Binding: Studied for its ability to bind to biological receptors, influencing cellular processes.

Medicine

    Therapeutic Agents: Explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Drug Development: Used in the development of new pharmaceuticals targeting specific diseases.

Industry

    Material Science:

    Agriculture: Investigated for use in agrochemicals to protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of N-(4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The quinazolinone core and pyrazole ring can interact with active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular pathways, leading to therapeutic effects such as reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds like 4-oxo-3,4-dihydroquinazoline derivatives, which share the quinazolinone core.

    Pyrazole Derivatives: Compounds containing the pyrazole ring, such as 1H-pyrazole-4-carboxamide.

Uniqueness

N-(4-oxo-3,4-dihydroquinazolin-6-yl)-4-(1H-pyrazol-1-yl)butanamide is unique due to the combination of the quinazolinone and pyrazole moieties linked by a butanamide chain. This structure provides a unique set of chemical properties and biological activities that are not found in compounds containing only one of these moieties.

Conclusion

This compound is a compound of significant interest in various fields of scientific research. Its unique structure and versatile reactivity make it a valuable candidate for further study in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

N-(4-oxo-3H-quinazolin-6-yl)-4-pyrazol-1-ylbutanamide

InChI

InChI=1S/C15H15N5O2/c21-14(3-1-7-20-8-2-6-18-20)19-11-4-5-13-12(9-11)15(22)17-10-16-13/h2,4-6,8-10H,1,3,7H2,(H,19,21)(H,16,17,22)

InChI Key

NDYNOPXJGHHUFB-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCCC(=O)NC2=CC3=C(C=C2)N=CNC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.